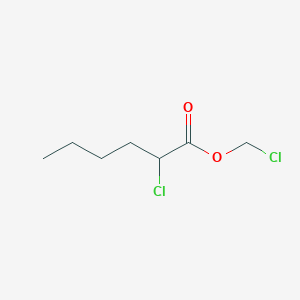
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione is an organic compound that belongs to the class of diketones. This compound features a unique structure with two phenyl groups and a central diketone moiety, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione typically involves the reaction of appropriate substituted benzaldehydes with ethyl acetoacetate under basic conditions. The reaction proceeds through a Claisen-Schmidt condensation followed by cyclization and subsequent oxidation to yield the diketone structure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sodium ethoxide or potassium tert-butoxide can enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione involves its interaction with various molecular targets. The diketone moiety can form complexes with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzil: A simple diketone with two phenyl groups.
Acetophenone: A ketone with a phenyl group and a methyl group.
Benzophenone: A ketone with two phenyl groups.
Uniqueness
2-Ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione stands out due to its unique combination of ethyl and methyl substituents on the phenyl rings, which can influence its reactivity and interaction with other molecules
Propriétés
Numéro CAS |
82145-68-4 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
2-ethyl-1-(4-methylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C18H18O2/c1-3-16(17(19)14-7-5-4-6-8-14)18(20)15-11-9-13(2)10-12-15/h4-12,16H,3H2,1-2H3 |
Clé InChI |
QOEIFNPAPGZUBF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


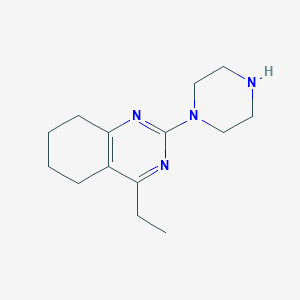
![4-Decylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14409509.png)

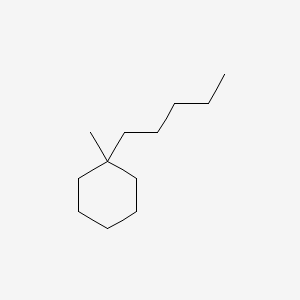
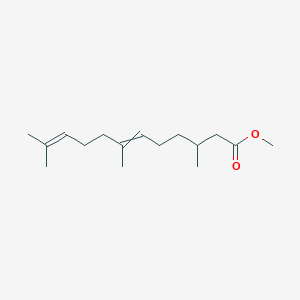
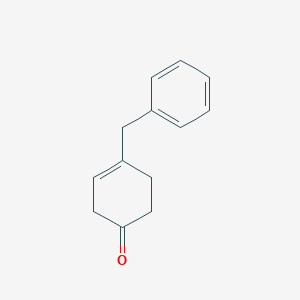
![1-[4-(Trimethylsilyl)-1H-indol-1-yl]ethan-1-one](/img/structure/B14409550.png)

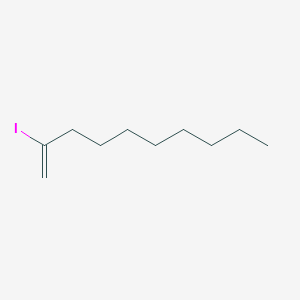
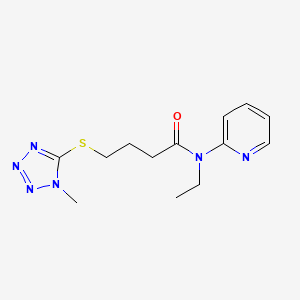
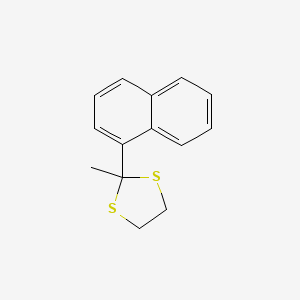
![5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole](/img/structure/B14409585.png)
